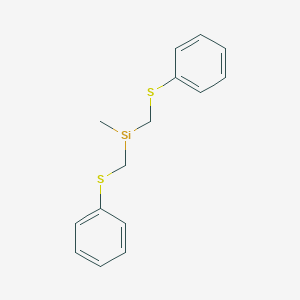![molecular formula C34H22N4O2 B15169500 N,N'-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide] CAS No. 881843-66-9](/img/structure/B15169500.png)
N,N'-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide]: This compound features a central 1,3-phenylene core linked to two 6-(phenylethynyl)pyridine-2-carboxamide groups, making it a versatile molecule for research and industrial purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide] typically involves multi-step organic reactions. One common method includes the coupling of 1,3-phenylenediamine with 6-(phenylethynyl)pyridine-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the process generally involves scaling up the laboratory synthesis with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions: N,N’-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
N,N’-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which N,N’-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide] exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- N,N’-(1,2-Phenylene)bis[2-(2-oxopropyl)selanyl]benzamide
- N,N’-(Disulfanediyldi-2,1-phenylene)di(6’-methylpyridine)-2-carboxamide
Uniqueness: N,N’-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide] stands out due to its unique structural features, which confer specific chemical and biological properties. Its phenylethynyl groups provide rigidity and electronic properties that are advantageous in various applications .
Propiedades
Número CAS |
881843-66-9 |
|---|---|
Fórmula molecular |
C34H22N4O2 |
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
6-(2-phenylethynyl)-N-[3-[[6-(2-phenylethynyl)pyridine-2-carbonyl]amino]phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C34H22N4O2/c39-33(31-18-8-14-27(35-31)22-20-25-10-3-1-4-11-25)37-29-16-7-17-30(24-29)38-34(40)32-19-9-15-28(36-32)23-21-26-12-5-2-6-13-26/h1-19,24H,(H,37,39)(H,38,40) |
Clave InChI |
AABZMCRTWIVZGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=NC(=CC=C2)C(=O)NC3=CC(=CC=C3)NC(=O)C4=CC=CC(=N4)C#CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



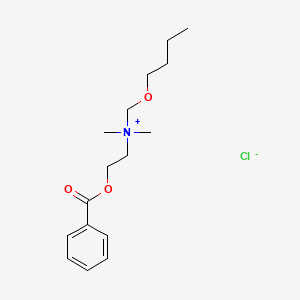
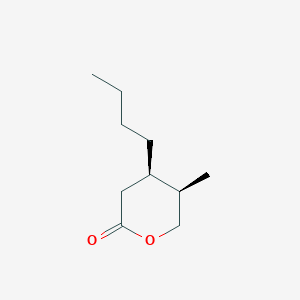
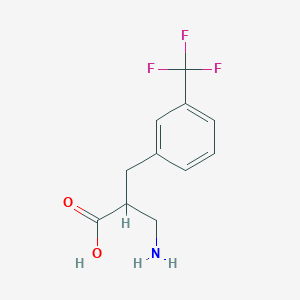
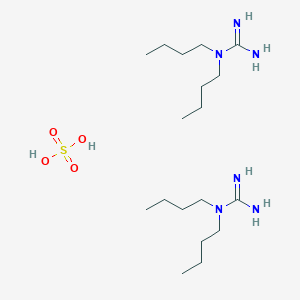
![(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide](/img/structure/B15169453.png)
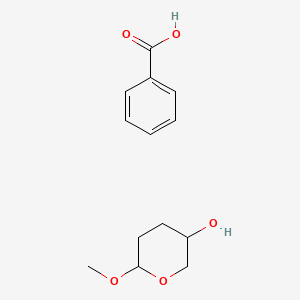
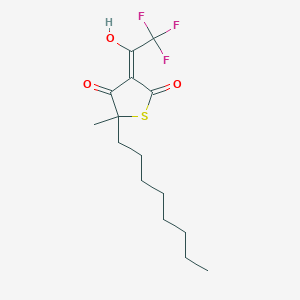
![{4-[(1,4,7,10-Tetraazacyclododecan-1-yl)methyl]phenyl}methanol](/img/structure/B15169469.png)
![(1-Benzofuran-5-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B15169480.png)
![4-[Hydroxy(phenyl)methyl]hex-4-en-3-one](/img/structure/B15169485.png)
![9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B15169493.png)

